molecular formula C14H19ClN2O2 B1458939 Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate CAS No. 1887059-70-2

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Cat. No. B1458939
M. Wt: 282.76 g/mol
InChI Key: HBMCLYVUBJJSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a chemical compound with the molecular formula C14H19ClN2O2 . It is also known as TCAC and is a novel carbamate-based insecticide that has shown promising results in scientific experiments.


Molecular Structure Analysis

The molecular structure of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate can be represented by the SMILES notation: CC(C)(C)OC(=O)NC1(CCC1)C2=CN=C(C=C2)Cl . This notation provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate has a molecular weight of 282.76 g/mol . Other physical and chemical properties such as solubility and melting point are not provided in the search results.

Scientific Research Applications

1. Isomorphous Crystal Structures

Baillargeon et al. (2017) explored the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. These compounds form crystals linked via hydrogen and halogen bonds involving the same carbonyl group, highlighting their structural significance in crystallography and material science (Baillargeon et al., 2017).

2. Synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones

Scott (2006) reported the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones via a palladium-catalysed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate. This process is significant for pharmaceutical and chemical synthesis (Scott, 2006).

3. Intermediate in Enantioselective Synthesis

Ober et al. (2004) described tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as a crucial intermediate for enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This work is pivotal for understanding the synthetic pathways in the creation of nucleotide analogues (Ober et al., 2004).

4. Diels-Alder Reaction

Padwa et al. (2003) discussed the preparation and Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which has implications in organic synthesis and chemical transformations (Padwa et al., 2003).

5. Photoredox-Catalyzed Amination

Wang et al. (2022) explored a photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This work establishes new pathways for constructing complex molecular structures, crucial for advancements in chemical synthesis and photoredox catalysis (Wang et al., 2022).

6. Structural Analysis of Carbamate Derivatives

Das et al. (2016) synthesized and characterized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate. Their work contributes to understanding the structural properties of such compounds, relevant to material science and chemistry (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridin-3-yl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-13(2,3)19-12(18)17-14(7-4-8-14)10-5-6-11(15)16-9-10/h5-6,9H,4,7-8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCLYVUBJJSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
Reactant of Route 3
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
Reactant of Route 4
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
Reactant of Route 6
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Citations

For This Compound
1
Citations
D Zhang, H Zheng, X Wang - Tetrahedron, 2016 - Elsevier
A general and cost-effective route has been developed to synthesize 1-heteroarylsubstituted cycloalkylamines from readily available heteroarylacetate in good yields. This synthesis …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.